REACTION_SMILES
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[C:8]([CH3:9])([CH3:10])([CH3:11])[NH2:12].[CH3:13][C:14]#[N:15].[O:1]=[C:2]1[O:3][C:4](=[O:5])[CH:6]=[CH:7]1>>[O:1]=[C:2]([OH:3])[CH:7]=[CH:6][C:4](=[O:5])[NH:12][C:8]([CH3:9])([CH3:10])[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C=CC(=O)O1
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Name
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Type
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product
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Smiles
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CC(C)(C)NC(=O)C=CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:8]([CH3:9])([CH3:10])([CH3:11])[NH2:12].[CH3:13][C:14]#[N:15].[O:1]=[C:2]1[O:3][C:4](=[O:5])[CH:6]=[CH:7]1>>[O:1]=[C:2]([OH:3])[CH:7]=[CH:6][C:4](=[O:5])[NH:12][C:8]([CH3:9])([CH3:10])[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)N
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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O=C1C=CC(=O)O1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)NC(=O)C=CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |